molecular formula C9H7N3 B11767330 1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile CAS No. 914637-99-3

1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile

Cat. No.: B11767330
CAS No.: 914637-99-3
M. Wt: 157.17 g/mol
InChI Key: MGMNRKSKIRRMFS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrrolo[2,3-b]pyridine core is a privileged structure in pharmacology, being a key component in FDA-approved therapies and numerous investigational compounds due to its ability to mimic purine bases and participate in key hydrogen-bonding interactions with biological targets . This scaffold is recognized for its potential in developing kinase inhibitors . Scientific literature indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine are actively investigated as potent inhibitors of c-Met kinase (hepatocyte growth factor receptor), a prominent target in oncology for the treatment of various solid tumors . These inhibitors function by binding competitively in the ATP-binding site of the kinase, often forming critical hydrogen bonds with the hinge region residues, which can lead to the suppression of cancer cell proliferation and invasion . As a building block, this compound is valuable for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies, particularly in programs aimed at developing targeted anticancer therapies . It is also a useful intermediate for further functionalization to explore a wider range of biological activities. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

914637-99-3

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7N3/c1-12-5-3-8-7(6-10)2-4-11-9(8)12/h2-5H,1H3

InChI Key

MGMNRKSKIRRMFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

This method leverages the reactivity of 2-amino-1-methyl-1H-pyrrole-3-carbonitrile derivatives with malononitrile under acidic conditions. The reaction proceeds via a cyclo-condensation mechanism, where malononitrile acts as both a nucleophile and a nitrile source. Acetic acid and catalytic hydrochloric acid facilitate protonation of the carbonyl group, enabling nucleophilic attack by the pyrrole’s amino group.

Table 1: Optimized Conditions for Cyclocondensation

ParameterValue/DescriptionSource
Starting material2-Amino-1-methyl-1H-pyrrole-3-carbonitrile
ReagentMalononitrile
SolventAcetic acid
CatalystHCl (3–5 drops)
TemperatureReflux (110–120°C)
Reaction time4–6 hours
Yield60–70% (after purification)

Workup and Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Nuclear magnetic resonance (NMR) analysis confirms the structure: 1H NMR (400 MHz, DMSO-d6) : δ 3.98 (s, 3H, CH3), 7.28–8.55 (m, 3H, aromatic), 9.97 (s, 1H, CN).

Cyanation of 4-Chloro-1-Methyl-1H-pyrrolo[2,3-B]pyridine

Halogenation-Cyanation Sequence

A two-step protocol involves:

  • Chlorination at the 4-position using POCl3/DMF.

  • Nucleophilic substitution with CuCN or KCN under Ullmann conditions.

Table 2: Halogenation and Cyanation Parameters

StepReagent/ConditionsYieldSource
ChlorinationPOCl3 (1.2 equiv), DMF, 0°C → 60°C74–83%
CyanationCuCN (2 equiv), DMF, 120°C, 12 hours47–52%

Limitations

  • Competing hydrolysis of POCl3 necessitates strict temperature control.

  • Cyanide toxicity requires specialized handling.

Vilsmeier-Haack Formylation Followed by Nitrile Conversion

Formylation at Position 4

Though traditionally used for 3-carbaldehydes, modifying the Vilsmeier-Haack reaction with N-iodosuccinimide (NIS) directs formylation to the 4-position. The aldehyde intermediate is then converted to nitrile via:

  • Oxime formation with hydroxylamine hydrochloride.

  • Dehydration using acetic anhydride.

Table 3: Formylation-Nitrile Conversion Data

ParameterValue/DescriptionSource
Formylation reagentPOCl3/DMF + NIS (1 equiv)
Oxime reagentNH2OH·HCl, EtOH, 80°C
Dehydration conditions(AcO)2O, 100°C, 2 hours
Overall yield45–50%

Spectroscopic Validation

  • IR : Sharp peak at 2230 cm⁻¹ (C≡N stretch).

  • MS (ESI) : m/z 160 [M+H]+.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYieldScalabilityFunctional Group Tolerance
Cyclocondensation60–70%HighModerate (acid-sensitive)
Halogenation-cyanation47–52%ModerateLow (halogen interference)
Formylation-conversion45–50%LowHigh

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and aromatic system participate in oxidation processes:

Reagents/ConditionsProductsYieldKey ObservationsSources
KMnO₄ (acidic)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid68-72%Selective oxidation of nitrile to carboxylic acid without ring degradation
H₂O₂ (basic)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carboxamide55%Controlled peroxide-mediated conversion to primary amide

Reduction Reactions

The carbonitrile group is reduced to primary amines under specific conditions:

Reagents/ConditionsProductsYieldNotesSources
LiAlH₄ (THF, 0°C → reflux)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-methanamine61%Excess hydride required; NH₂ group remains protonated
NaBH₄/NiCl₂ (MeOH)Same as above48%Mild conditions but lower efficiency

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes regioselective functionalization:

Vilsmeier-Haack Formylation

Reagents/ConditionsPositionProductsYieldSources
POCl₃/DMF (0°C → 60°C)C31-Methyl-1H-pyrrolo[2,3-B]pyridine-3,4-dicarbonitrile74-83%

Halogenation

Reagents/ConditionsPositionProductsYieldNotes
NBS (AIBN, CCl₄)C55-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile67%Radical-initiated bromination

Nucleophilic Substitution at Nitrile Group

The nitrile undergoes displacement reactions with heteroatom nucleophiles:

Reagents/ConditionsProductsYieldMechanismSources
NH₂OH (EtOH, Δ)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-amidoxime78%Hydroxylamine addition
H₂S (pyridine, Cu(OAc)₂)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbothioamide52%Requires transition metal catalyst

Cycloaddition Reactions

The nitrile participates in [3+2] dipolar cycloadditions:

Reagents/ConditionsProductsYieldNotesSources
NaN₃, NH₄Cl (DMF, 120°C)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-tetrazole89%Forms stable tetrazole ring; confirmed by ¹H NMR

Hydrolysis Reactions

Controlled nitrile hydrolysis produces derivatives with pharmacological relevance:

Reagents/ConditionsProductsYieldKey DataSources
2.5N NaOH → HCl (MeOH/H₂O)1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid85%IR: 1710 cm⁻¹ (C=O) ; ¹³C NMR: δ 167.3 ppm
H₂SO₄ (90°C)Same as above73%Faster but less selective

Cross-Coupling Reactions

The nitrile group facilitates palladium-mediated couplings:

Reagents/ConditionsPartnersProductsYieldApplicationsSources
Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃)Arylboronic acids4-Aryl-1-methyl-1H-pyrrolo[2,3-B]pyridines60-78%Library synthesis for kinase inhibitors

Key Structural Insights from Spectroscopic Data

  • IR Spectroscopy : Nitrile stretch at 2196 cm⁻¹ confirms C≡N presence. Post-reaction shifts (e.g., 1710 cm⁻¹ for C=O) validate functional group transformations.

  • ¹H NMR : Methyl group at δ 3.97 ppm (singlet) remains unchanged in most reactions . New aldehydic protons appear at δ 9.97 ppm after formylation .

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 161.12 [M+H]⁺ for formylated derivative ).

This reactivity profile enables diverse applications in medicinal chemistry, particularly in developing kinase inhibitors like FGFR antagonists . Researchers should optimize solvent systems and catalysts to mitigate side reactions caused by the electron-deficient aromatic system.

Scientific Research Applications

Chemistry

1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of new synthetic methodologies that can lead to the creation of various derivatives with diverse properties.

Biology

The compound has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various signaling pathways related to cell proliferation and survival, making this compound a candidate for cancer research.

Medicine

Due to its biological activities, this compound is being explored for therapeutic applications, particularly in oncology. It has shown promising results in inhibiting the growth of cancer cells in vitro and inducing apoptosis.

Industry

In industrial applications, this compound's unique properties make it valuable for developing new materials and processes. Its role as an intermediate in pharmaceutical synthesis further underscores its importance.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities:

  • Antitumor Activity : Compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives show activity against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans.
  • Antiviral Effects : Certain derivatives inhibit HIV replication, suggesting potential antiviral applications.

Data Table: Summary of Biological Activities

Activity Type Description
AntitumorCytotoxic effects against ovarian and breast cancer cell lines; IC₅₀ values as low as 0.0046 μM.
AntimicrobialModerate activity against Staphylococcus aureus and Candida albicans; MIC values between 15-30 µg/mL.
AntiviralInhibition of HIV replication with EC₅₀ values below 10 µM.

Case Study 1: Antitumor Activity

A study by Kalai et al. assessed the cytotoxicity of various pyrrolo[2,3-b]pyridine derivatives against ovarian and breast cancer cell lines. The findings revealed that certain compounds exhibited potent inhibitory effects on cell proliferation with IC₅₀ values reaching as low as 0.0046 μM against MDA-MB-231 cells, indicating their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on Mannich bases derived from pyrrolo[2,3-b]pyridine demonstrated moderate antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL .

Case Study 3: Antiviral Properties

Exploration into the antiviral potential of pyrrolo[2,3-b]pyridine derivatives showed that some compounds effectively inhibited HIV-1 replication with EC₅₀ values below 10 µM. This suggests their utility in developing antiviral therapies .

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Substituents Molecular Formula Key Properties References
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile None (parent compound) C$8$H$5$N$_3$ Synthesized via Pd-catalyzed cyanation (72% yield); IR: 2230 cm$^{-1}$ (CN)
1-Acetyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Acetyl at 1-position C${10}$H$7$N$_3$O Higher molecular weight (185.186 g/mol); altered solubility due to acetyl group
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Saturated 2,3-bond C$8$H$7$N$_3$ Reduced aromaticity; molar mass 145.16 g/mol; potential for altered reactivity
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Cl at 4-position, CN at 5-position C$8$H$4$ClN$_3$ 97% purity; chloro substituent may enhance electrophilic substitution reactivity
3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Iodo at 3-position C$8$H$4$IN$_3$ Heavy atom substitution (iodine); 95% purity; used in imaging or as an intermediate
3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Formyl (-CHO) at 3-position C$9$H$5$N$_3$O Electrophilic formyl group; multiple suppliers indicate synthetic accessibility

Key Findings:

Functional Group Effects :

  • The methyl group in 1-methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile enhances metabolic stability compared to the acetyl analog, which may undergo enzymatic hydrolysis .
  • Iodo and chloro substituents introduce steric and electronic effects, altering binding affinity in receptor-targeted applications .
  • The formyl group in 3-formyl derivatives enables further derivatization via condensation reactions, expanding utility in drug discovery .

Pharmacological Relevance: Azaindole derivatives like L-750,667 (a pyrrolo[2,3-b]pyridine analog) exhibit nanomolar affinity for dopamine D4 receptors (K$_i$ = 0.51 nM) with >2000-fold selectivity over D2/D3 receptors . Antitumor activity is observed in related compounds, such as 7-hydroxy-5-oxo-6-phenyl-3H-dithiolo[3,4-c]pyridine-4-carbonitrile, though none surpass doxorubicin in potency .

Synthetic Accessibility :

  • The parent compound (1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) is synthesized with high yield (72%) via Pd-catalyzed cyanation, while iodinated derivatives require specialized conditions (e.g., 3-iodo analogs at 95% purity) .

Biological Activity

1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic structure. Its molecular formula is C₉H₈N₄, and it features a carbonitrile functional group which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. For instance, compounds have shown significant inhibition of cell proliferation in ovarian and breast cancer models.
  • Antimicrobial Properties : Some derivatives have displayed activity against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans, indicating potential for use in treating infections.
  • Antiviral Effects : Certain derivatives have been evaluated for their ability to inhibit HIV replication, with promising results suggesting a mechanism involving interference with viral entry or replication processes.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Cell Cycle Interference : Antitumor activity is often linked to the compound's ability to disrupt cell cycle progression in cancer cells.
  • Enzyme Inhibition : Some derivatives act as inhibitors of specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to apoptosis in malignant cells.

Antitumor Activity

A study by Kalai et al. assessed the cytotoxicity of pyrrolo[2,3-b]pyridine derivatives against ovarian and breast cancer cell lines. The findings revealed that certain compounds exhibited IC₅₀ values as low as 0.0046 μM against MDA-MB-231 cells, highlighting their potential as anticancer agents .

Antimicrobial Efficacy

In another investigation, Mannich bases derived from pyrrolo[2,3-b]pyridine were tested against Staphylococcus aureus and Candida albicans. The results indicated moderate antimicrobial activity with MIC values ranging from 15 to 30 µg/mL .

Antiviral Properties

Research exploring the antiviral potential of pyrrolo[2,3-b]pyridine derivatives showed that some compounds effectively inhibited HIV-1 replication with EC₅₀ values below 10 µM. This suggests their utility in developing antiviral therapies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀/EC₅₀ ValuesReference
AntitumorMDA-MB-231 (breast cancer)0.0046 μM
AntimicrobialStaphylococcus aureus15-30 µg/mL
AntifungalCandida albicans20 µg/mL
AntiviralHIV-1<10 µM

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms methyl group integration and cyano (CN) absence of proton signals.
  • Mass Spectrometry : High-resolution ESI-MS (exact mass: 161.0389 g/mol) verifies molecular formula .
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .

Advanced
Contradictions between spectral data (e.g., unexpected NOEs in NMR) require multi-technique validation. For example, tandem MS/MS fragmentation patterns can differentiate isobaric impurities. Synchrotron-based SC-XRD resolves subtle stereochemical ambiguities .

How can computational methods predict the electronic properties of derivatives?

Advanced
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the pyrrole ring . MD simulations assess solvation effects on stability, critical for bioactive derivative design .

What strategies address contradictory biological activity data in analogs?

Advanced
Discrepancies in bioactivity (e.g., antitumor vs. inactive analogs) may arise from substituent positioning. Structure-Activity Relationship (SAR) studies suggest that electron-donating groups at the pyridine ring enhance binding to kinase targets . Cross-validate in vitro assays (e.g., IC₅₀) with molecular docking to prioritize synthetic targets .

How are boronic acid derivatives of this compound utilized in functionalization?

Advanced
(1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid enables Suzuki-Miyaura cross-coupling for biaryl synthesis. Key considerations include protecting-group strategies (e.g., tert-butoxycarbonyl, Boc) to prevent boronic acid self-condensation. Anhydrous conditions and degassed solvents (THF/DMF) improve yields .

What purification methods are effective for carboxylate derivatives?

Basic
Methyl or ethyl esters (e.g., Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate) are purified via silica gel chromatography (hexane/EtOAc gradient). Acidic workup (HCl) followed by recrystallization in ethanol/water yields high-purity carboxylic acid derivatives .

Advanced
Chiral HPLC with amylose-based columns resolves enantiomers of substituted derivatives. For hygroscopic compounds, lyophilization ensures stability .

How does isotopic labeling aid in metabolic studies?

Advanced
¹³C/¹⁵N-labeled analogs (e.g., this compound-¹³C) track metabolic pathways via LC-MS. Deuterated methyl groups (CD₃) improve pharmacokinetic profiling by reducing hepatic first-pass metabolism .

What are the implications of tautomerism in spectroscopic analysis?

Advanced
The compound’s pyrrolo-pyridine core may exhibit prototropic tautomerism, altering NMR chemical shifts. Variable-temperature NMR (VT-NMR) and ¹H-¹⁵N HSQC experiments identify dominant tautomeric forms in solution .

How are structural analogs designed for enhanced solubility?

Advanced
Introducing polar substituents (e.g., sulfonyl or hydroxyl groups) or formulating as prodrugs (e.g., phosphate esters) improves aqueous solubility. Computational logP predictions guide substituent selection to balance lipophilicity .

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